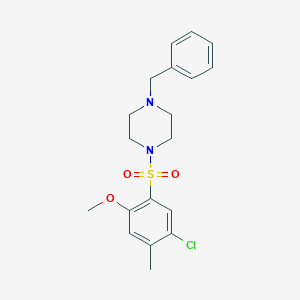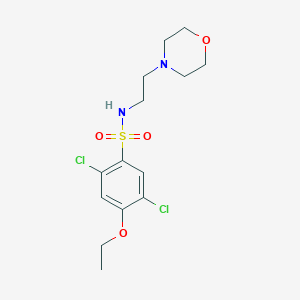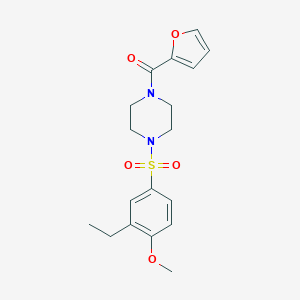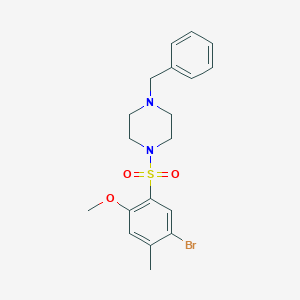![molecular formula C14H19BrN2O4S B512975 1-[4-(5-ブロモ-2-メトキシ-4-メチルベンゼンスルホニル)ピペラジン-1-イル]エタン-1-オン CAS No. 940989-56-0](/img/structure/B512975.png)
1-[4-(5-ブロモ-2-メトキシ-4-メチルベンゼンスルホニル)ピペラジン-1-イル]エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .作用機序
BRL-15572 acts as a selective antagonist of the serotonin 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By blocking the 5-HT1B receptor, BRL-15572 can modulate the release of neurotransmitters and alter the activity of neural circuits involved in mood regulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, BRL-15572 has been shown to alter the activity of neural circuits involved in mood regulation.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its well-established synthesis method. Additionally, BRL-15572 has been extensively studied in scientific research, making it a reliable tool for investigating the role of the serotonin 5-HT1B receptor in mood regulation. However, one limitation of using BRL-15572 is its selectivity for the 5-HT1B receptor, which may limit its usefulness in investigating other serotonin receptors involved in mood regulation.
将来の方向性
There are several future directions for research involving BRL-15572. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to investigate the role of the serotonin 5-HT1B receptor in mood regulation and the potential for other compounds to modulate its activity. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B receptor may lead to the development of more effective treatments for psychiatric disorders.
合成法
The synthesis of BRL-15572 involves the reaction between 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield 1-[4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one. This synthesis method has been well established and is widely used in research laboratories.
科学的研究の応用
医薬品研究:抗ウイルス剤
この化合物の構造は、臭素化されたメトキシメチルベンゼンスルホニル基を特徴としており、抗ウイルス剤の開発における潜在的な有用性を示唆しています。 ピペラジン環の存在は、しばしば生物活性を持つ分子に見られ、その修飾は有意な抗ウイルス特性を持つ化合物につながる可能性があります . 例えば、ピペラジンの誘導体は、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対する阻害剤として合成され、報告されています .
有機合成:ベンジル位の修飾
この化合物のベンジル位は、フリーラジカル臭素化や求核置換などの化学反応の主要な部位です。 これらの反応は有機合成において基本であり、潜在的な生物活性を有する新しい誘導体を作成するために、化合物を修飾することを可能にする .
がん研究:抗がん化合物
ベンゼンスルホニル部分を有する化合物は、その抗がん特性について研究されてきました。スルホニル基はさまざまな生物学的標的に作用する可能性があり、新しい抗がん剤の開発につながる可能性があります。 この化合物と構造的な類似性を共有するインドール誘導体に関する研究により、抗がん効果を含むさまざまな生物活性が明らかになっています .
農業化学:植物成長調整剤
この化合物の構造は、トリプトファンから誘導されたインドール-3-酢酸などの植物ホルモンに似ています。 植物の発生のさまざまな側面に影響を与える植物成長調整剤として作用する類似体を合成するために使用できる可能性があります .
Safety and Hazards
特性
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)
![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)
![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)





![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)